1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an isopropyl group and a trifluoroethoxy group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The isopropyl group can be introduced through alkylation reactions, while the trifluoroethoxy group can be added via nucleophilic substitution reactions using appropriate trifluoroethanol derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyrazole derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form addition products.
Scientific Research Applications
1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-5-amine: This compound differs in the position of the amine group on the pyrazole ring, which can lead to differences in chemical reactivity and biological activity.
1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-carboxamide: The presence of a carboxamide group instead of an amine group can significantly alter the compound’s properties and applications.
1-(propan-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-ol: The hydroxyl group in this compound can introduce additional hydrogen bonding interactions, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H12F3N3O |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
1-propan-2-yl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine |
InChI |
InChI=1S/C8H12F3N3O/c1-5(2)14-3-6(12)7(13-14)15-4-8(9,10)11/h3,5H,4,12H2,1-2H3 |
InChI Key |
UNYBUDLUSNYBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OCC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.